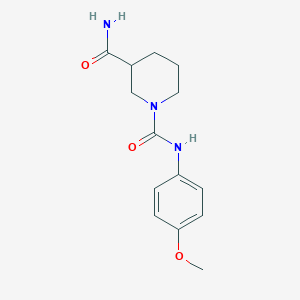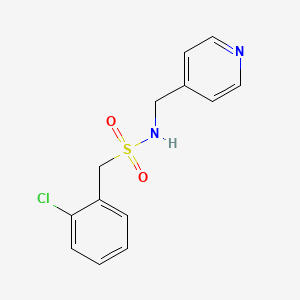![molecular formula C16H18N2O4S B4391686 ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate
Overview
Description
Ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate, also known as E404, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. E404 is a white, crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate has been found to have potential applications in various scientific research fields, including pharmacology, biochemistry, and biotechnology. This compound has been extensively studied for its inhibitory effects on the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance and fluid secretion. This compound has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of prostaglandins.
Mechanism of Action
Ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in the secretion of fluids and a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have demonstrated that this compound can reduce the secretion of fluids in the eye, making it a potential treatment for conditions such as glaucoma. This compound has also been shown to reduce inflammation in animal models of arthritis, indicating its potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its availability and ease of synthesis. This compound is also a relatively stable compound, making it suitable for long-term storage. However, one limitation of using this compound in lab experiments is that it may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for the research on ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of this compound-based drugs for the treatment of glaucoma and other eye conditions. Another area of research is the investigation of this compound's potential as an anti-inflammatory agent for the treatment of arthritis and other inflammatory conditions. Additionally, further studies are needed to determine the safety and toxicity of this compound and its potential for use in vivo.
Properties
IUPAC Name |
ethyl N-[4-[(4-methylphenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-16(19)17-13-8-10-15(11-9-13)23(20,21)18-14-6-4-12(2)5-7-14/h4-11,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZHKHQTLBTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4391614.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)indoline](/img/structure/B4391624.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4391637.png)


![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)

![3-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391675.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)

